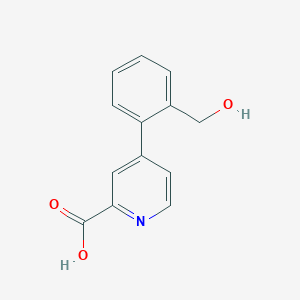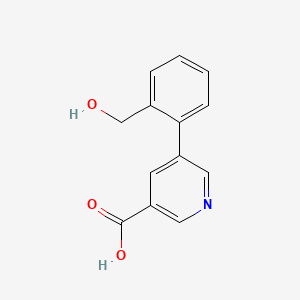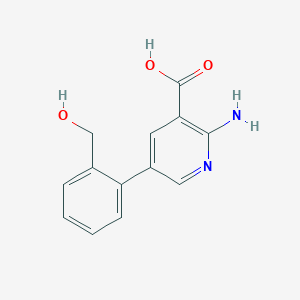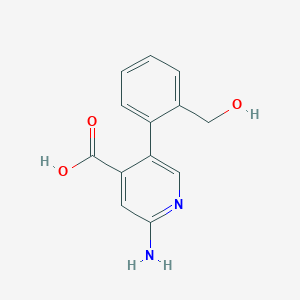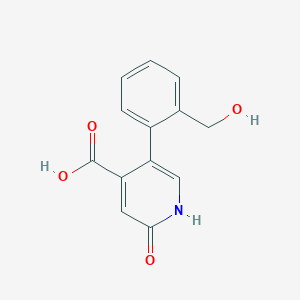
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% (2C5HPN) is an important organic compound used in a variety of scientific research applications. It is a white, slightly hygroscopic crystalline solid with a melting point of 141-143°C and is soluble in water and alcohol. It is a derivative of nicotinic acid and is used in the synthesis of various drugs and other compounds.
Mecanismo De Acción
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 activity reduces inflammation and has been shown to be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, antithrombotic, and neuroprotective properties. In addition, it has been shown to reduce the production of proinflammatory cytokines and to inhibit the activity of several enzymes involved in the metabolism of lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has been shown to have anti-inflammatory, antithrombotic, and neuroprotective properties. However, it is important to note that the compound is not approved for use in humans, and its safety in humans has not been established.
Direcciones Futuras
The potential applications of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% in the treatment of various diseases are currently being explored. In particular, further research is needed to assess the safety and efficacy of the compound in humans. Additionally, further research is needed to better understand the mechanism of action of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% and to identify other potential therapeutic targets. Finally, further research is needed to develop new synthetic methods for the synthesis of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% and other related compounds.
Métodos De Síntesis
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-5-methylphenol with 2-hydroxyethyl-3-methyl-4-pyridinone in the presence of an acid catalyst. The second step involves the reaction of the resulting product with 2-hydroxyethyl-3-methyl-4-pyridinone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% is used in a variety of scientific research applications, including the synthesis of drugs and other compounds. It is also used for the synthesis of nicotinic acid derivatives, which have been shown to have anti-inflammatory, antithrombotic, and neuroprotective properties.
Propiedades
IUPAC Name |
2-chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-6,16H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJRZDJFVHPKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687099 |
Source


|
| Record name | 2-Chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid | |
CAS RN |
1261973-99-2 |
Source


|
| Record name | 2-Chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









